Dimethyl-d6 carbonate physical properties and specifications
Dimethyl-d6 carbonate physical properties and specifications
Technical Whitepaper: Dimethyl-d6 Carbonate (DMC-d6) Properties, Specifications, and Applications in Deuterated Pharmacotherapy
Executive Summary
Dimethyl-d6 carbonate (DMC-d6, CAS 108481-44-3) is the fully deuterated isotopologue of dimethyl carbonate. It has emerged as a critical reagent in the synthesis of deuterated active pharmaceutical ingredients (APIs), enabling the "deuterium switch"—a strategy to improve metabolic stability and pharmacokinetic profiles of drugs.[1] Unlike traditional methylating agents like iodomethane-d3 (
Part 1: Physicochemical Profile & Specifications
DMC-d6 exhibits distinct physical properties driven by the kinetic and thermodynamic effects of deuterium substitution (
Table 1: Comparative Physicochemical Specifications
| Property | Dimethyl-d6 Carbonate (DMC-d6) | Dimethyl Carbonate (DMC) | Note / Impact |
| CAS Number | 108481-44-3 | 616-38-6 | Unique identifier for regulatory filing. |
| Formula | |||
| Molecular Weight | 96.11 g/mol | 90.08 g/mol | Mass shift of +6 Da (M+6). |
| Density (20°C) | 1.15 g/cm³ | 1.07 g/cm³ | Critical for volumetric dosing in automated synthesis [1]. |
| Boiling Point | 90 °C | 90 °C | Similar distillation profile; azeotrope formation with methanol-d4 is possible. |
| Melting Point | 2 – 4 °C | 2 – 4 °C | Solidifies in cold storage; requires thawing before use. |
| Refractive Index ( | 1.361 | 1.368 | Slight decrease due to isotopic effect on polarizability [2]. |
| Flash Point | 16.7 °C (Closed Cup) | 16 °C | Highly Flammable (Class 3). Requires spark-proof handling. |
| Isotopic Purity | N/A | Essential for minimizing | |
| Solubility | Alcohols, Esters, Ethers | Alcohols, Esters, Ethers | Hydrolyzes in water over time to |
Part 2: Isotopic Specifications & Quality Control
For pharmaceutical applications, the isotopic enrichment of DMC-d6 must be rigorously validated to ensure the final drug product meets regulatory thresholds (typically >99% D incorporation).
Quality Control Parameters
-
Isotopic Enrichment (NMR):
-
Method:
-NMR in or . -
Specification: Residual protio-methyl signal (
) should be . -
Shift: The residual proton signal appears as a quintet (due to coupling with D) slightly upfield from the standard DMC singlet (
3.75 ppm).
-
-
Chemical Purity (GC-MS):
-
Method: Gas Chromatography-Mass Spectrometry.
-
Specification: >99.0% area normalization.
-
Impurity Profile: Must be free of Methanol-d4 (starting material) and trace water (<0.05%), which hydrolyzes the carbonate.
-
Diagram 1: Deuterated Reagent QC Workflow
Caption: Workflow for validating isotopic and chemical purity of DMC-d6 prior to synthesis.
Part 3: Synthetic Utility & Mechanism
DMC-d6 acts as a "tunable" electrophile. Its reactivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and reaction temperature.
-
Carboxylation (
Mechanism): At lower temperatures (Reflux, ~90°C), the nucleophile attacks the carbonyl carbon, transferring a methoxycarbonyl-d3 group ( ). -
Methylation (
Mechanism): At elevated temperatures (>120°C - 180°C), the reaction shifts. The nucleophile attacks the methyl-d3 carbon, resulting in alkylation ( ) and the release of and methoxide-d3.
Why DMC-d6?
-
Green Chemistry: Avoids carcinogenic halides (
) and sulfates. -
Atom Economy: High, especially when byproducts (
) are recycled. -
Safety: Non-mutagenic compared to traditional alkylating agents.
Diagram 2: Tunable Reactivity of DMC-d6
Caption: Temperature-dependent reaction pathways: Carboxylation (low temp) vs. Methylation (high temp).
Part 4: Experimental Protocol
Protocol:
Reagents:
-
Substrate: Phenolic derivative (1.0 eq)
-
Reagent: Dimethyl-d6 carbonate (DMC-d6) (10 - 15 eq) – Acts as both reagent and solvent.
-
Catalyst: Potassium Carbonate (
) (1.0 - 2.0 eq) or DBU (catalytic amounts for sensitive substrates).
Methodology:
-
Setup: In a high-pressure tube or autoclave (due to DMC-d6 boiling point of 90°C and reaction temp of 160°C), charge the phenol and
. -
Inerting: Purge the vessel with Argon to remove moisture (DMC-d6 hydrolyzes in wet air).
-
Addition: Add DMC-d6 via syringe. The large excess serves to drive the equilibrium and solvate the salt.
-
Reaction: Seal the vessel and heat to 160°C – 180°C for 4–12 hours.
-
Note: The high temperature is strictly required to access the
methylation pathway. Below 120°C, carboxylation dominates.
-
-
Workup: Cool to room temperature. Vent the
byproduct carefully. Filter off the inorganic salts ( ). -
Purification: Distill off the excess DMC-d6 (recoverable for re-use). The residue is the crude trideuteromethylated ether.
Self-Validating Check:
-
Monitor reaction progress via TLC or GC.
-
Success Indicator: Disappearance of the phenol -OH peak in IR; appearance of
mass shift in MS.
Part 5: Handling, Safety, & Storage
Flammability (Category 2): DMC-d6 has a flash point of ~16.7°C. It must be handled in a fume hood free of ignition sources. Ground all vessels during transfer to prevent static discharge.
Storage:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Nitrogen or Argon). DMC-d6 is hygroscopic; moisture ingress leads to hydrolysis, forming Methanol-d4 and
, which can pressurize the bottle. -
Container: Tightly sealed glass or stainless steel. Avoid plastics that may leach or swell (though DMC is generally compatible with HDPE for short periods).
References
-
Carl Roth GmbH. (2024). Safety Data Sheet: Dimethyl carbonate D6. Retrieved from [Link]
-
888Chem. (2024). Product Specifications: Dimethyl-d6 carbonate. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002).[2] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Grounding for B_AL2 mechanism).
-
Escholarship. (2022).[3] Using Data Science to Guide Aryl Bromide Substrate Scope Analysis. (Application in deuterated drug synthesis). Retrieved from [Link]
